2-Amino-2-(oxan-4-yl)propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-amino-2-(oxan-4-yl)propanoic acid |
InChI |
InChI=1S/C8H15NO3/c1-8(9,7(10)11)6-2-4-12-5-3-6/h6H,2-5,9H2,1H3,(H,10,11) |
InChI Key |
UPOJBDHFQLUVMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCOCC1)(C(=O)O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies
Enantioselective Synthesis of 2-Amino-2-(oxan-4-yl)propanoic Acid
Achieving high enantioselectivity is paramount for the biological application of chiral molecules. For this compound, this can be approached through several key strategies.
Chiral auxiliaries are powerful tools for stereocontrol in the synthesis of α-amino acids. In this approach, a chiral molecule is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key bond-forming reaction. For the synthesis of the target molecule, a plausible strategy would involve the diastereoselective alkylation of a chiral glycine (B1666218) enolate equivalent.
A well-established method utilizes Evans oxazolidinone auxiliaries. For instance, an N-acylated oxazolidinone derived from a readily available amino alcohol can be enolized and subsequently alkylated. In the context of this compound, the key step would be the alkylation of the enolate with a suitable electrophile, such as 4-bromomethyl-tetrahydropyran, followed by methylation. The stereochemical outcome is dictated by the chiral auxiliary, which is later cleaved to yield the desired α,α-disubstituted amino acid. The efficiency of such approaches is often high, with diastereomeric excesses frequently exceeding 95%. nih.gov
Another powerful chiral auxiliary is the pseudoephedrine amide system, which can be used to direct the alkylation of glycine derivatives with high diastereoselectivity.
| Chiral Auxiliary | General Approach | Potential Electrophiles | Typical Diastereoselectivity |
| Evans Oxazolidinone | Diastereoselective alkylation of N-acyl oxazolidinone enolate | 4-bromomethyl-tetrahydropyran, Methyl iodide | >95% de |
| Pseudoephedrine | Diastereoselective alkylation of pseudoephedrine glycinamide (B1583983) enolate | 4-halotetrahydropyrans | High de |
| Schöllkopf Bis-Lactim Ether | Asymmetric synthesis of α-alkylated amino acids | Tetrahydropyran-4-carbaldehyde (after conversion to an electrophile) | >90% de |
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. For the synthesis of this compound, several catalytic strategies could be envisioned.
One such strategy is the catalytic asymmetric Strecker reaction. This involves the addition of a cyanide source to an imine derived from tetrahydropyran-4-one, catalyzed by a chiral catalyst, often a metal complex or an organocatalyst. The resulting α-amino nitrile can then be hydrolyzed to the corresponding amino acid. While highly effective for many α-amino acids, the construction of a quaternary center at the α-position adds a layer of complexity.
Phase-transfer catalysis is another potent tool. Chiral phase-transfer catalysts can be used for the enantioselective alkylation of a glycine Schiff base derivative with a suitable tetrahydropyranyl electrophile.
| Catalytic Method | Key Reaction | Catalyst Type | Potential Substrates |
| Asymmetric Strecker Synthesis | Cyanide addition to an imine | Chiral metal complexes, Organocatalysts | Imine of tetrahydropyran-4-one |
| Asymmetric Phase-Transfer Catalysis | Alkylation of glycine Schiff base | Chiral quaternary ammonium (B1175870) salts | Glycine Schiff base, 4-halotetrahydropyran |
| Transition Metal-Catalyzed Allylation | Allylic amination/alkylation | Chiral ligand-metal complexes (e.g., Pd, Ir) | Tetrahydropyran-containing allylic substrates |
Enzymes offer unparalleled stereoselectivity and operate under mild reaction conditions, making them attractive for the synthesis of complex chiral molecules. For this compound, two primary enzymatic approaches could be considered: kinetic resolution and asymmetric synthesis.
In a kinetic resolution, a racemic mixture of the amino acid or a precursor is treated with an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer. For example, a racemic mixture of N-acetyl-2-amino-2-(oxan-4-yl)propanoic acid could be subjected to hydrolysis by an aminoacylase, which would selectively hydrolyze one enantiomer to the free amino acid, leaving the other N-acetylated enantiomer intact.
Alternatively, a biocatalytic asymmetric synthesis could involve the use of a transaminase. A suitable keto acid, 2-oxo-2-(oxan-4-yl)propanoic acid, could be converted to the corresponding amino acid with high enantiomeric excess using an engineered transaminase enzyme and an appropriate amino donor.
| Enzymatic Method | Principle | Enzyme Class | Starting Material |
| Dynamic Kinetic Resolution | Racemization of the undesired enantiomer coupled with stereoselective reaction | Hydrolases (e.g., lipases, proteases), Oxidases | Racemic this compound derivative |
| Asymmetric Transamination | Stereoselective transfer of an amino group to a keto acid | Transaminases (ω-TAs) | 2-oxo-2-(oxan-4-yl)propanoic acid |
Multi-Step Total Synthesis Strategies
Protecting groups are crucial for masking the reactive amine and carboxyl groups during the synthesis, preventing unwanted side reactions. libretexts.org The choice of protecting groups is dictated by their stability under various reaction conditions and the ease of their selective removal.
For the amino group, common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Cbz group is removed by hydrogenolysis. The fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, is another widely used option, particularly in solid-phase peptide synthesis. nih.gov
The carboxyl group is typically protected as an ester, such as a methyl or ethyl ester, which can be hydrolyzed under basic or acidic conditions. For more sensitive substrates, a tert-butyl ester, removable under acidic conditions, can be employed. The choice of protecting groups must be orthogonal, meaning that one can be removed without affecting the other, allowing for selective manipulation of the functional groups. sigmaaldrich.com
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |
| Amine | tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) |
| Amine | Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis (e.g., H₂, Pd/C) |
| Amine | 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) |
| Carboxyl | Methyl/Ethyl Ester | -OMe/-OEt | Acid or Base Hydrolysis |
| Carboxyl | tert-Butyl Ester | -OtBu | Acidic (e.g., TFA) |
| Carboxyl | Benzyl Ester | -OBn | Hydrogenolysis (e.g., H₂, Pd/C) |
A divergent synthesis , on the other hand, starts from a common intermediate that is elaborated through different reaction pathways to generate a library of structurally related compounds. While perhaps less direct for the synthesis of a single target, a divergent strategy starting from a key intermediate bearing the tetrahydropyran (B127337) moiety could be valuable for creating a range of analogs of this compound for structure-activity relationship studies. For instance, a common intermediate could be functionalized with different alkyl or aryl groups at the α-position.
The choice between these strategies depends on the specific goals of the synthesis, whether it is the large-scale production of a single compound or the exploration of chemical diversity around a core scaffold.
Adaptation of Classical Amino Acid Synthesis Reactions (e.g., Strecker Synthesis Variants)
The synthesis of α,α-disubstituted amino acids such as this compound presents unique challenges due to the steric hindrance around the α-carbon. Classical methods for amino acid synthesis can, however, be adapted to produce these complex structures. The Strecker synthesis, a well-established method for producing amino acids, is particularly amenable to modification for this purpose. wikipedia.org
The classical Strecker synthesis involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile to form an amino acid. masterorganicchemistry.com For the synthesis of α,α-disubstituted amino acids, a ketone is used as the starting material. wikipedia.org In the case of this compound, the logical starting ketone would be 1-(oxan-4-yl)ethan-1-one.
The general mechanism for the Strecker synthesis of an α,α-disubstituted amino acid proceeds as follows:
Imine Formation: The ketone reacts with ammonia to form an imine intermediate.
Cyanide Addition: A cyanide ion, typically from a source like potassium cyanide, attacks the imine to form an α-aminonitrile. mdpi.com
Hydrolysis: The α-aminonitrile is then hydrolyzed under acidic or basic conditions to yield the final α,α-disubstituted amino acid. masterorganicchemistry.com
A key challenge in the Strecker synthesis of sterically hindered amino acids is the rate of reaction, which can be slow. A kinetic study on the synthesis of a similar compound, α-amino-2-methylpropanoic acid, revealed that the formation of the intermediate imine can be the rate-limiting step in the presence of excess cyanide. researchgate.net
Asymmetric Strecker reactions have also been developed to produce enantiomerically pure amino acids, often employing chiral auxiliaries or catalysts. wikipedia.orgnih.gov While the classical Strecker synthesis yields a racemic mixture, these asymmetric variants are crucial for obtaining specific stereoisomers, which may have distinct biological activities. wikipedia.org
Table 1: Key Steps in the Strecker Synthesis of this compound
| Step | Reactants | Intermediate/Product | Purpose |
| 1 | 1-(oxan-4-yl)ethan-1-one, Ammonia (NH₃) | Iminium ion | Formation of the imine intermediate. mdpi.com |
| 2 | Iminium ion, Cyanide (e.g., KCN) | 2-Amino-2-(oxan-4-yl)propanenitrile | Nucleophilic addition of cyanide to form the aminonitrile. mdpi.com |
| 3 | 2-Amino-2-(oxan-4-yl)propanenitrile, Acid (e.g., HCl) | This compound | Hydrolysis of the nitrile group to a carboxylic acid. masterorganicchemistry.com |
Solid-Phase Synthesis for Peptide Incorporation
The incorporation of non-natural amino acids like this compound into peptide chains is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS). This technique, pioneered by R.B. Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support, or resin. core.ac.uk The key advantages of SPPS include the ability to drive reactions to completion by using excess reagents and the simplified purification of the product at each step by simple filtration and washing. imperial.ac.uk
The general cycle of SPPS involves:
Attachment: The first amino acid is anchored to the solid support via a linker. core.ac.uk
Deprotection: The N-terminal protecting group (commonly Fmoc or Boc) of the attached amino acid is removed.
Coupling: The next N-protected amino acid is activated and coupled to the free amino group of the preceding residue.
Cleavage: Once the desired peptide sequence is assembled, it is cleaved from the resin support, and side-chain protecting groups are removed. youtube.com
The incorporation of α,α-disubstituted amino acids like this compound into peptides via SPPS is particularly valuable as they can induce specific secondary structures and increase resistance to enzymatic degradation. nih.gov
Challenges in Coupling Sterically Hindered α,α-Disubstituted Amino Acids
The primary challenge in the SPPS of peptides containing α,α-disubstituted amino acids is the steric hindrance at the α-carbon, which significantly slows down the coupling reaction. cem.com The bulky oxane ring and the additional methyl group in this compound make it a sterically demanding building block.
Conventional coupling reagents like HBTU and BOP may be inefficient for mediating the formation of peptide bonds involving such hindered amino acids. acs.org This can lead to incomplete reactions, resulting in deletion sequences and difficult-to-purify products.
To overcome these challenges, several strategies have been developed:
Highly Active Coupling Reagents: More potent coupling reagents, such as COMU or those based on the uronium/guanidinium class, are often employed to accelerate the reaction.
Microwave-Assisted SPPS: The use of microwave energy can significantly enhance the rate of difficult coupling reactions, driving them to completion in a much shorter time frame. cem.com
Acyl Fluorides or Chlorides: The conversion of the carboxylic acid of the incoming amino acid to a more reactive acyl halide can facilitate coupling to the sterically hindered N-terminus of the growing peptide chain.
Umpolung Amide Synthesis: Novel methods, such as the oxidative amide synthesis, which proceeds through an acyl cyanide intermediate, have shown success in coupling highly hindered amino acids. thieme.de
The coupling of two adjacent α,α-disubstituted amino acids represents a particularly formidable challenge in peptide synthesis. acs.org The successful synthesis of peptides containing this compound, especially in repeating units, would likely require a combination of these advanced techniques.
Analogues and Stereoisomer Synthesis
The synthesis of analogues and stereoisomers of this compound is crucial for structure-activity relationship (SAR) studies and for developing compounds with optimized properties. Analogues can be designed by modifying the oxane ring, the α-methyl group, or the amino acid backbone.
Strategies for analogue synthesis often involve multi-step synthetic sequences starting from readily available precursors. For instance, analogues of 2-amino-4-phosphonobutanoic acid have been synthesized through a Horner-Emmons reaction followed by cyclopropanation and hydrolysis to create constrained cyclopropyl (B3062369) analogues. nih.gov A similar approach could be envisioned for modifying the backbone of this compound.
The synthesis of specific stereoisomers of this compound is essential, as different enantiomers and diastereomers can have vastly different biological activities. Asymmetric synthesis is key to accessing optically pure stereoisomers. This can be achieved through various methods:
Chiral Pool Synthesis: Starting from a chiral precursor that already contains the desired stereochemistry.
Asymmetric Catalysis: Employing chiral catalysts to guide the reaction towards the formation of a specific stereoisomer, as seen in asymmetric Strecker syntheses. nih.gov
Resolution: Separating a racemic mixture into its constituent enantiomers, for example, by forming diastereomeric salts with a chiral resolving agent and separating them by crystallization. nih.gov
The synthesis of all four stereoisomers of 2-aminocyclopentanecarboxylic acid has been achieved through a scalable process involving epimerization and crystallization-induced resolution, providing a toolbox for creating diverse peptide foldamers. nih.gov Similar systematic approaches could be applied to generate the stereoisomers of this compound.
High Resolution Spectroscopic and Advanced Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A suite of one-dimensional and two-dimensional experiments would be required for the unambiguous assignment of all proton and carbon signals and to establish the compound's conformation in solution.
The ¹H NMR spectrum is used to identify the number of distinct proton environments and their neighboring protons, while the ¹³C NMR spectrum identifies the number of unique carbon environments.
¹H NMR Spectroscopy: For 2-Amino-2-(oxan-4-yl)propanoic acid, the proton spectrum would show signals corresponding to the methyl group, the oxane ring protons, and the amine protons. The carboxylic acid proton is often broad and may exchange with deuterated solvents, sometimes rendering it invisible. The protons on the oxane ring would appear as complex multiplets due to their diastereotopic nature and coupling to each other.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum, often acquired with proton decoupling, would display sharp singlets for each unique carbon atom. Key signals would include the carbonyl carbon of the carboxylic acid at the lowest field (most deshielded), followed by the quaternary carbon atom (C2) bonded to the nitrogen and the oxane ring. The carbons of the oxane ring and the methyl carbon would appear at a higher field. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment would be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
Table 1: Expected ¹H and ¹³C NMR Signals for this compound
| Atom Position | Signal Type | Expected ¹H NMR Characteristics | Expected ¹³C NMR Signal |
|---|---|---|---|
| C1 (-COOH) | Carbonyl | Signal often not observed (broad) | Quaternary (C) |
| C2 | Quaternary Carbon | No attached proton | Quaternary (C) |
| C3 (-CH₃) | Methyl | Singlet | Methyl (CH₃) |
| C4' (Oxane) | Methine | Multiplet | Methine (CH) |
| C3', C5' (Oxane) | Methylene | Complex Multiplets (axial/equatorial) | Methylene (CH₂) |
| C2', C6' (Oxane) | Methylene | Complex Multiplets (axial/equatorial) | Methylene (CH₂) |
2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For the target molecule, strong COSY correlations would be expected between the methine proton (H4') and the adjacent methylene protons (H3'/H5') on the oxane ring, as well as between the different protons within the methylene groups (e.g., H2'ax with H2'eq).
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the definitive assignment of carbon signals based on their known proton assignments. For instance, the singlet from the methyl protons would correlate to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is essential for connecting different parts of the molecule. Key HMBC correlations would include the correlation from the methyl protons (H3) to the quaternary carbon (C2) and the carboxylic carbon (C1), confirming the propanoic acid backbone.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which is critical for determining stereochemistry and conformation. Correlations between protons on the oxane ring would help confirm its chair conformation and the relative orientation of the substituents.
The oxane ring typically adopts a stable chair conformation to minimize steric strain. The amino acid substituent at the C4' position can exist in either an axial or equatorial orientation, with the equatorial position generally being more energetically favorable to avoid steric hindrance.
The magnitude of the proton-proton coupling constants (³JHH) obtained from the high-resolution ¹H NMR spectrum can be used to determine the dihedral angles between adjacent protons via the Karplus equation. This analysis would confirm the chair conformation of the oxane ring and the preferred orientation (axial vs. equatorial) of the substituent group. For example, a large coupling constant between the H4' proton and an adjacent axial proton would be indicative of an axial-axial relationship, supporting an equatorial position for the substituent. NOESY data would provide complementary information, showing strong spatial correlations between atoms that are close to one another, such as between axial protons on the same side of the ring.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₈H₁₅NO₃), the theoretical exact mass can be calculated. This experimental value is then compared to the theoretical mass to confirm the molecular formula with a high degree of confidence.
Table 2: Theoretical Mass Data for this compound
| Formula | Theoretical Monoisotopic Mass | Common Adducts [M+H]⁺ |
|---|
In tandem mass spectrometry (MS/MS), the molecular ion (or a protonated adduct like [M+H]⁺) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to build a picture of the molecule's structure. For amino acids, characteristic fragmentation patterns often involve the loss of small, stable molecules. materialsproject.org
Likely fragmentation pathways for the [M+H]⁺ ion of this compound would include:
Loss of formic acid (HCOOH): A common fragmentation for amino acids, leading to a significant fragment ion.
Loss of ammonia (B1221849) (NH₃): Cleavage of the C-N bond.
Decarboxylation: Loss of carbon dioxide (CO₂) from the carboxylic acid group.
Ring Cleavage: Fragmentation of the oxane ring, leading to a series of smaller ions characteristic of the tetrahydropyran (B127337) structure.
Analyzing these fragmentation pathways provides conclusive evidence for the presence of the carboxylic acid, amino, and oxane functional groups and helps confirm their arrangement in the molecule. nist.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their chemical environment. okstate.edu These methods are complementary and are instrumental in the structural characterization of "this compound."
The IR and Raman spectra of "this compound" are expected to exhibit characteristic absorption bands corresponding to its constituent functional groups: the amine (NH₂), the carboxyl (COOH), and the cyclic ether (oxane ring). researchgate.net
Amine Group (NH₂): In its zwitterionic form (NH₃⁺), the protonated amine group will show N-H stretching vibrations in the range of 3100-3000 cm⁻¹. oup.com The N-H bending vibrations typically appear around 1620-1512 cm⁻¹. researchgate.net
Carboxyl Group (COOH): In the solid state, amino acids exist as zwitterions, meaning the carboxyl group is deprotonated (COO⁻). The asymmetric stretching vibration of the carboxylate anion (COO⁻) gives rise to a strong band in the 1600-1550 cm⁻¹ region. The symmetric stretching vibration appears in the 1450-1360 cm⁻¹ range. researchgate.net
Cyclic Ether (Oxane Ring): The C-O-C stretching vibrations of the tetrahydropyran (oxane) ring are expected to produce strong bands in the fingerprint region, typically between 1150 and 1050 cm⁻¹. nih.gov The C-H stretching vibrations of the methylene groups in the ring and the methyl group will be observed in the 3000-2850 cm⁻¹ region.
Raman spectroscopy is particularly useful for observing the symmetric vibrations and non-polar bonds. ias.ac.in The C-C stretching of the carbon backbone and the symmetric vibrations of the oxane ring are expected to be more prominent in the Raman spectrum. rsc.orgrsc.orgresearchgate.net
| Functional Group | Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Frequency Range (cm⁻¹) |
|---|---|---|---|
| Amine (as NH₃⁺) | N-H Stretch | 3100 - 3000 (broad) | 3100 - 3000 |
| N-H Bend | 1620 - 1512 | 1620 - 1512 | |
| Carboxylate (COO⁻) | Asymmetric Stretch | 1600 - 1550 (strong) | 1600 - 1550 |
| Symmetric Stretch | 1450 - 1360 | 1450 - 1360 | |
| Cyclic Ether (C-O-C) | Stretch | 1150 - 1050 (strong) | 1150 - 1050 |
| Alkyl (C-H) | Stretch | 3000 - 2850 | 3000 - 2850 |
| Bend | 1470 - 1430 | 1470 - 1430 |
In the solid state, amino acids are known to form extensive networks of hydrogen bonds. nih.govrsc.org For "this compound," the protonated amino group (NH₃⁺) acts as a hydrogen bond donor, while the carboxylate group (COO⁻) and the oxygen atom of the oxane ring act as hydrogen bond acceptors. These interactions significantly influence the crystal packing and the positions of the vibrational bands. nih.gov The presence of strong hydrogen bonds can lead to a broadening and shifting of the N-H and O-H stretching frequencies to lower wavenumbers in the IR spectrum. rsc.org
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in amino acids. researchgate.nettandfonline.com Different polymorphs arise from different arrangements of the molecules in the crystal lattice, which in turn affects the hydrogen bonding network. tandfonline.comnycu.edu.tw This can lead to noticeable differences in the vibrational spectra of the different polymorphic forms. acs.org The study of polymorphism is critical as different polymorphs can exhibit different physical properties.
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. nih.govpurechemistry.orgsci-hub.se This method provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
The first and often most challenging step in X-ray crystallography is the growth of high-quality single crystals. nih.govufl.edu For a small organic molecule like "this compound," several methods can be employed for crystal growth:
Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation. uni-marburg.deresearchgate.net
Cooling: A saturated solution at a higher temperature is slowly cooled, reducing the solubility of the compound and inducing crystallization. rsc.org
Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility and promotes crystal growth. ufl.edu
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. malvernpanalytical.com The crystal diffracts the X-rays in a specific pattern of reflections. wikipedia.org The intensities and positions of these reflections are recorded by a detector as the crystal is rotated. csic.esopengeology.org To obtain a complete dataset, the crystal is typically rotated through a range of angles. nih.gov
| Parameter | Typical Value/Setting |
|---|---|
| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |
| Temperature | 100 K (to reduce thermal motion) |
| Detector | CCD or CMOS area detector |
| Rotation Range | 0.5 - 1.0° per frame |
| Total Rotation | 180 - 360° |
| Exposure Time | 10 - 60 seconds per frame |
The collected diffraction data is processed to yield a set of structure factors, which are then used to solve the crystal structure. The initial model of the structure is refined to best fit the experimental data. fiveable.meacs.org This refinement process involves adjusting the atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors. researchgate.netmit.edumit.edu
"this compound" is a chiral molecule. X-ray crystallography can be used to determine its absolute configuration through the use of anomalous dispersion. csic.esiucr.org When the wavelength of the X-rays is close to an absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. iucr.orgoup.com This effect, known as anomalous scattering, leads to small but measurable differences in the intensities of Friedel pairs (reflections with indices hkl and -h-k-l). yetnet.ch By analyzing these differences, the absolute configuration (R or S) of the chiral center can be determined. researchgate.netwikipedia.org
Advanced Chromatographic and Electrophoretic Techniques
The comprehensive characterization of "this compound" necessitates the use of advanced analytical techniques capable of resolving complex mixtures, determining enantiomeric purity, and confirming molecular identity. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis (CE) represent powerful tools for the rigorous analysis of this non-proteinogenic amino acid.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
The determination of enantiomeric purity is critical for chiral molecules like this compound, as different enantiomers can exhibit distinct biological activities. Chiral HPLC is a primary method for separating and quantifying enantiomers. A common and effective strategy involves pre-column derivatization with a chiral reagent to convert the enantiomers into diastereomers. mdpi.com These diastereomers, having different physical properties, can then be separated on a conventional achiral stationary phase.
One such method involves derivatization with o-phthaldialdehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC). researchgate.net This reaction forms fluorescent diastereomeric isoindole derivatives, which can be readily separated and detected. The L-thiol reacts with the (R)- and (S)-enantiomers of the amino acid to form diastereomers that exhibit different retention times on a reverse-phase HPLC column. researchgate.net The high fluorescence of these derivatives allows for detection at very low concentrations. researchgate.net
The chromatographic conditions are optimized to achieve baseline separation of the diastereomeric peaks, allowing for accurate quantification of each enantiomer and thus the determination of enantiomeric excess (e.e.).
Table 1: Illustrative Chiral HPLC Separation Parameters for Derivatized Enantiomers
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.01 M Phosphate Buffer, pH 6.0 |
| Mobile Phase B | Methanol |
| Gradient Elution | A time-based linear gradient from 15% B to 85% B |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence (λex = 340 nm, λem = 450 nm) |
| Derivatizing Agent | o-Phthaldialdehyde (OPA) / N-acetyl-L-cysteine (NAC) |
| Retention Time (S)-enantiomer derivative | 22.5 min |
| Retention Time (R)-enantiomer derivative | 24.1 min |
| Resolution (Rs) | > 1.5 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography is a powerful separation technique, but it requires analytes to be volatile and thermally stable. Amino acids, including this compound, are polar and non-volatile, necessitating a chemical derivatization step prior to GC-MS analysis. sigmaaldrich.commdpi.com This process replaces active hydrogens on the amino and carboxylic acid groups with nonpolar moieties, increasing the molecule's volatility. sigmaaldrich.com
A common approach is silylation, for instance, using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com The resulting derivatized amino acid is sufficiently volatile for GC separation. The coupling of GC with mass spectrometry (MS) allows for the identification of the compound based on its characteristic fragmentation pattern. springernature.com Electron impact (EI) ionization of TBDMS derivatives typically yields predictable fragments, such as the loss of a methyl group (M-15), a tert-butyl group (M-57), or the entire silyl group, which aids in structural confirmation. sigmaaldrich.com
Table 2: Predicted GC-MS Fragmentation of TBDMS-Derivatized this compound
| Fragment | Description | Predicted m/z |
| [M]+ | Molecular Ion | 415 |
| [M-15]+ | Loss of a methyl group (CH3) from a TBDMS group | 400 |
| [M-57]+ | Loss of a tert-butyl group (C4H9) from a TBDMS group | 358 |
| [M-159]+ | Loss of the carboxyl-TBDMS group (COOTBDMS) | 256 |
Capillary Electrophoresis (CE) for Separation and Purity Assessment
Capillary electrophoresis (CE) is a high-efficiency separation technique that offers rapid analysis times and requires minimal sample volume. For the analysis of amino acids like this compound, which lack a strong native chromophore, pre-column derivatization is typically employed to attach a UV-absorbing or fluorescent tag. Reagents such as 1,2-naphthoquinone-4-sulfonate (NQS) can be used to create derivatives that are detectable by UV-Vis spectrophotometry. scispace.com
In CE, separation occurs in a narrow fused-silica capillary filled with a background electrolyte (BGE). When a high voltage is applied, charged molecules migrate at different velocities based on their charge-to-size ratio, leading to their separation. By controlling the composition and pH of the BGE, separation selectivity can be finely tuned. This technique is highly effective for assessing the purity of the compound and separating it from potential impurities or reactants from its synthesis.
Table 3: Representative Capillary Electrophoresis Conditions for Amino Acid Analysis
| Parameter | Value |
| Instrument | Capillary Electrophoresis System with UV Detector |
| Capillary | Fused-Silica (50 µm i.d., 360 µm o.d., 50 cm total length) |
| Background Electrolyte (BGE) | 40 mM Sodium Tetraborate, pH 9.5 |
| Derivatizing Agent | 1,2-Naphthoquinone-4-sulfonate (NQS) |
| Applied Voltage | 25 kV |
| Detection Wavelength | 480 nm |
| Injection Mode | Hydrodynamic (50 mbar for 5 s) |
| Expected Migration Time | 8 - 12 min |
Chemical Reactivity and Mechanistic Investigations
Reactivity of the α-Amino Carboxylic Acid Functional Group
The α-amino carboxylic acid portion of the molecule contains a nucleophilic amine, an electrophilic carboxyl group, and the capacity to exist as a zwitterion. This combination dictates its reactivity profile in a variety of chemical transformations.
The carboxylic acid group is a site for nucleophilic acyl substitution, a class of reactions fundamental to the synthesis of carboxylic acid derivatives. masterorganicchemistry.com However, the hydroxyl (-OH) group of a carboxylic acid is a poor leaving group, which makes the molecule relatively unreactive toward direct substitution. libretexts.org To facilitate these reactions, the carbonyl group must be activated.
Common strategies to enhance reactivity include:
Conversion to Acid Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) converts the carboxylic acid into a highly reactive acyl chloride. libretexts.org The hydroxyl group is transformed into an acyl chlorosulfite, which is an excellent leaving group, allowing the chloride anion to act as a nucleophile and complete the substitution. libretexts.org
Activation with Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxyl group by converting the -OH into a better leaving group, which can then be displaced by a nucleophile, such as an amine, to form an amide. libretexts.org
Once activated, the carbonyl carbon becomes significantly more electrophilic and susceptible to attack by a wide range of nucleophiles, leading to the formation of esters, amides, and anhydrides. chadsprep.comlibretexts.org The general mechanism proceeds through a tetrahedral intermediate, followed by the elimination of the leaving group to regenerate the carbonyl double bond. masterorganicchemistry.comyoutube.com
Table 1: Predicted Nucleophilic Acyl Substitution Reactions
| Reactant | Reagent(s) | Predicted Product | Reaction Class |
|---|---|---|---|
| 2-Amino-2-(oxan-4-yl)propanoic acid | SOCl₂ | 2-Amino-2-(oxan-4-yl)propanoyl chloride | Acid Halide Formation |
| This compound | Alcohol (R'-OH), Acid Catalyst | R'-2-Amino-2-(oxan-4-yl)propanoate | Fischer Esterification |
The primary amine (-NH₂) group on the α-carbon is nucleophilic due to the lone pair of electrons on the nitrogen atom. This allows it to participate in acylation and alkylation reactions.
Acylation: The amine readily reacts with acylating agents such as acid chlorides or anhydrides to form amides. libretexts.org This reaction is typically rapid and high-yielding. Because the resulting amide nitrogen's lone pair is delocalized by resonance with the adjacent carbonyl group, the amide is less nucleophilic than the starting amine, preventing over-acylation. libretexts.org This property is often exploited in synthesis to protect the amine group. youtube.com
Alkylation: The amine can also be alkylated by alkyl halides through an Sₙ2 reaction. However, this reaction can be difficult to control. The product, a secondary amine, is also nucleophilic and can compete with the starting material for the alkylating agent, often leading to a mixture of mono-, di-, and even tri-alkylated products, including the formation of quaternary ammonium (B1175870) salts through exhaustive alkylation. libretexts.org
The protonation state of the molecule is dependent on the pH of the solution:
In strongly acidic solutions (low pH): The carboxylate group is protonated, and the molecule exists as a cation (HOOC-R-NH₃⁺).
In strongly basic solutions (high pH): The ammonium group is deprotonated, and the molecule exists as an anion (⁻OOC-R-NH₂).
At the isoelectric point (pI): The predominant species is the neutral zwitterion (⁻OOC-R-NH₃⁺).
This zwitterionic nature influences the molecule's physical properties, such as its melting point, solubility, and behavior in electric fields.
Reactivity of the Oxan-4-yl Ring System
The oxan-4-yl ring, also known as a tetrahydropyran (B127337) (THP) ring, is a saturated heterocyclic ether. Its reactivity is primarily related to its conformational stability and its general resistance to ring-opening.
The tetrahydropyran ring is a six-membered ring containing an oxygen atom. wikipedia.org It is generally a stable, non-planar structure that, like cyclohexane, adopts a low-energy chair conformation to minimize angular and torsional strain. wikipedia.org In this conformation, substituents can occupy either axial or equatorial positions.
For this compound, the bulky 2-amino-2-propanoic acid substituent is located at the C-4 position of the oxane ring. To minimize steric hindrance (1,3-diaxial interactions), this large substituent will strongly prefer to occupy the more spacious equatorial position.
Table 2: Conformational Analysis of the Oxan-4-yl Ring
| Conformer | Substituent Position | Relative Energy | Stability |
|---|---|---|---|
| Chair | Equatorial | Lower | More Stable (Preferred) |
| Chair | Axial | Higher | Less Stable |
The tetrahydropyran ring is generally a robust and unreactive ether. Ethers are known for their chemical stability and resistance to cleavage, which requires harsh conditions such as treatment with strong acids (e.g., HBr or HI). While derivatives like 2-tetrahydropyranyl (THP) ethers are designed to be cleaved by acid-catalyzed hydrolysis, the C-C bond connecting the ring to the amino acid substituent in this molecule is not susceptible to this type of cleavage. wikipedia.org
Ring-opening or rearrangement reactions are not common for simple substituted tetrahydropyrans under standard laboratory conditions. Such transformations typically require specific functional group arrangements within the ring or the use of powerful reagents capable of inducing fragmentation or rearrangement, such as certain Lewis acids or reducing agents like lithium aluminum hydride (LiAlH₄), which have been shown to cause rearrangements in other heterocyclic systems like aziridines. researchgate.netresearchgate.net However, there is no specific literature data to suggest that this compound undergoes such rearrangements under typical conditions. The stability of the oxane ring is a dominant feature of this part of the molecule.
Intramolecular Cyclization Reactions
Intramolecular cyclization is a common reaction for amino acids, leading to a variety of heterocyclic structures. nih.gov For this compound, the presence of the amino and carboxylic acid functional groups allows for potential cyclization reactions.
While specific cyclic derivatives originating from this compound have not been documented in the literature, analogous amino acids are known to form various heterocycles. For instance, amino acid-derived diazoketones can undergo intramolecular cyclization to form 1,3-oxazinane-2,5-diones. sigmaaldrich.com Other related compounds have been used to synthesize isoxazolones, indolizidines, and various lactones. beilstein-journals.orgyoutube.commedchemexpress.com The reaction of the amino group with the carboxylic acid could potentially lead to the formation of a lactam, specifically a diketopiperazine, through intermolecular dimerization, or other cyclic structures under specific conditions.
The mechanistic pathways for the cyclization of this compound have not been investigated. Generally, such reactions can be acid or base-catalyzed. Acid catalysis often involves the protonation of the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group. medchemexpress.com Alternative pathways, such as those seen in the synthesis of crispine A analogues, involve intermediates like azido-ketones which cyclize via an intramolecular Schmidt reaction. youtube.com The specific mechanism would depend heavily on the reaction conditions and any additional reagents used.
Reaction Kinetics and Thermodynamic Analysis
A thorough search of scientific databases reveals no studies on the reaction kinetics or thermodynamics of this compound. Such analyses are crucial for understanding reaction feasibility, rates, and mechanisms.
No experimental data for the rate constants or activation energies of reactions involving this compound are available. The determination of these parameters typically involves monitoring the concentration of reactants or products over time at various temperatures. From this data, the Arrhenius equation can be used to calculate the activation energy (Ea), which provides insight into the energy barrier of the reaction. mdpi.com General methods for these determinations are well-established, but they have not been applied to this specific compound.
Table 1: Hypothetical Kinetic Parameters for an Intramolecular Reaction
This table is for illustrative purposes only, as no experimental data exists for this compound.
| Temperature (K) | Rate Constant, k (s⁻¹) | Activation Energy, Ea (kJ/mol) |
|---|---|---|
| 298 | Data not available | Data not available |
| 308 | Data not available | Data not available |
There are no published equilibrium or stability constants for this compound or its complexes. For many amino acids, potentiometric titration is a common method to determine the stability constants of their metal complexes. These studies provide critical information on the strength of the interaction between the amino acid and metal ions in solution. Without such studies, the chelating properties and equilibrium behavior of this compound in solution remain unknown.
Computational Chemistry and Theoretical Studies
Quantum Mechanical Calculations
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or its derivatives) to provide detailed information about electron distribution, molecular energies, and geometries.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for predicting the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For a molecule like 2-Amino-2-(oxan-4-yl)propanoic acid, a DFT study would typically involve geometry optimization to find the most stable three-dimensional arrangement of atoms. This process minimizes the total energy of the molecule, providing key energetic data. Such calculations could, for instance, determine the relative energies of different conformers or tautomers of the molecule.
General studies on amino acids and other organic molecules have demonstrated that DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), can provide reliable predictions of molecular geometries and thermodynamic properties like enthalpy, entropy, and Gibbs free energy. These calculations are crucial for understanding the molecule's stability and potential for various chemical transformations.
Prediction of Reactivity and Reaction Pathways via Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a key concept used to predict the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other reagents.
Calculation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict various spectroscopic properties, which are invaluable for identifying and characterizing a molecule. For this compound, calculating Nuclear Magnetic Resonance (NMR) chemical shifts would be particularly useful. Theoretical predictions of ¹H and ¹³C NMR spectra can aid in the interpretation of experimental data, helping to assign specific peaks to the corresponding atoms in the molecule. This is especially important for complex structures where spectral overlap can make assignments ambiguous. Models exist for predicting proton and carbon chemical shifts in substituted alkanes and other organic molecules. docbrown.infodocbrown.infoucl.ac.ukrsc.orgnagwa.com
Furthermore, the calculation of vibrational frequencies using methods like DFT can simulate the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. Comparing the calculated spectrum with an experimental one can provide strong evidence for the molecule's structure and conformation.
Molecular Dynamics (MD) Simulations
While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its behavior over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can explore the conformational landscape and dynamic properties of a molecule in different environments.
Conformational Ensemble Analysis in Solution and Gas Phase
This compound, with its flexible oxane ring and amino acid backbone, can exist in numerous conformations. MD simulations can be used to explore this conformational space, identifying the most populated and energetically favorable shapes the molecule adopts. By running simulations in both the gas phase and in solution, one can understand the intrinsic conformational preferences of the molecule and how they are influenced by solvent interactions. Such studies have been performed for a variety of amino acids and peptides to understand their structural dynamics. nih.govnih.gov
Solvent Effects on Molecular Conformation and Dynamics
The surrounding solvent can have a profound impact on the structure and behavior of a molecule. MD simulations explicitly model the solvent molecules (e.g., water), allowing for a detailed investigation of solute-solvent interactions. For this compound, simulations in an aqueous environment would reveal how water molecules arrange around the charged amino and carboxyl groups, as well as the ether linkage in the oxane ring. This information is crucial for understanding the molecule's solubility and how its conformation might change in a biological context. The study of solvent effects is a common application of MD simulations for amino acids and peptides. nih.gov
Concluding Remarks
The computational and theoretical chemistry toolbox offers a powerful suite of methods to deeply characterize novel molecules like this compound. From its fundamental electronic properties and reactivity to its dynamic behavior in solution, these computational approaches could provide a wealth of information. However, at present, such detailed studies on this specific compound have not been reported in the accessible scientific literature. The application of these well-established theoretical frameworks is a necessary next step to unlock a comprehensive understanding of the chemical and physical properties of this compound.
Dynamics of Ligand-Receptor Interactions
The interaction of a ligand with its receptor is not a static event but a dynamic process involving conformational changes in both molecules. Molecular dynamics (MD) simulations are a primary tool for studying these time-dependent interactions. nih.govrsc.org For this compound, MD simulations would be employed to model its entry into a receptor's binding site, the stability of the resulting complex, and the specific interactions that maintain the bound state.
An all-atom, explicit solvent MD simulation would typically be performed to understand these dynamics. nih.gov In this approach, the ligand, receptor, and surrounding water molecules are represented, and their movements are calculated over time by solving Newton's equations of motion. Key parameters analyzed during such simulations include:
Hydrogen Bonds: To identify and quantify the duration of specific hydrogen bonds between the ligand's amino and carboxyl groups and receptor residues.
Binding Free Energy: Calculated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA to estimate the affinity of the ligand for the receptor.
Conformational Analysis: The oxane ring of the compound exists in a flexible chair conformation. MD simulations can explore the conformational space of this ring within the receptor's binding site, revealing whether a specific conformation is preferred for optimal binding.
These simulations provide a detailed, time-resolved picture of the binding event, highlighting key residues and interactions that are critical for affinity and selectivity, which cannot be obtained from static docking models alone. acs.org
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
SAR and QSAR are foundational concepts in medicinal chemistry that aim to correlate the chemical structure of a compound with its biological activity. nih.govnih.gov For a series of analogs based on the this compound scaffold, these studies would be instrumental in identifying key structural features required for a desired biological effect.
A hypothetical SAR study would involve synthesizing and testing a series of derivatives where specific parts of the molecule are modified. For instance, substituents could be added to the oxane ring, the carboxylic acid could be esterified, or the amino group could be modified.
QSAR modeling takes this a step further by creating a mathematical relationship between the chemical properties (descriptors) of the molecules and their activity. researchgate.net For a set of this compound analogs, a QSAR model would be built using calculated descriptors such as:
Electronic Descriptors: Partial charges, dipole moment.
Steric Descriptors: Molecular volume, surface area.
Hydrophobic Descriptors: LogP (partition coefficient).
Topological Descriptors: Molecular connectivity indices.
A typical QSAR model is expressed as an equation: Activity = c0 + c1D1 + c2D2 + ... where c(n) are coefficients and D(n) are the descriptor values. The resulting model can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis. researchgate.net
| Compound ID | Modification on Oxane Ring | Calculated LogP | Hypothetical Activity (IC50, µM) | Rationale |
|---|---|---|---|---|
| Parent | None | -1.5 | 10.0 | Baseline activity. |
| Analog-1 | 4-Fluoro | -1.3 | 8.5 | Small electronic modification may improve binding. |
| Analog-2 | 4-Methyl | -1.0 | 15.0 | Increased steric bulk may be unfavorable. |
| Analog-3 | 3-Hydroxy (axial) | -1.9 | 5.2 | New H-bond donor could increase potency. |
| Analog-4 | 3-Hydroxy (equatorial) | -1.9 | 7.8 | Stereochemistry of H-bond donor is crucial. |
Ligand-Based and Structure-Based Design Approaches
The design of new molecules based on the this compound scaffold can follow two primary computational paths: ligand-based and structure-based design. ethernet.edu.et
Ligand-Based Design: This approach is used when the 3D structure of the biological target is unknown, but a set of active molecules exists. By analyzing the common structural and electronic features of these active compounds, a model (a pharmacophore) can be generated that encapsulates the necessary properties for activity. This model then serves as a template to design new molecules that fit its features.
Structure-Based Design: When the 3D crystal structure of the target receptor is available, structure-based design becomes a powerful tool. ethernet.edu.etnih.gov This process typically involves:
Docking: The this compound molecule is computationally placed into the active site of the receptor to predict its most likely binding pose.
Analysis: The predicted binding pose is analyzed to identify key interactions (hydrogen bonds, ionic interactions, hydrophobic contacts) and areas where the fit could be improved.
Iterative Design: New analogs are designed in silico to optimize these interactions. For example, if a vacant hydrophobic pocket is near the oxane ring, a derivative with a small hydrophobic substituent might be designed to fill it, thereby increasing binding affinity. This iterative cycle of design, prediction, and scoring accelerates the discovery of more potent compounds. nih.gov
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore is an abstract 3D representation of the essential features a molecule must possess to be recognized by a specific receptor. For this compound, a hypothetical pharmacophore would include:
A Positive Ionizable / Hydrogen Bond Donor feature for the primary amine.
A Negative Ionizable / Hydrogen Bond Acceptor feature for the carboxylic acid.
A Hydrophobic feature representing the steric volume of the oxane ring.
Once a pharmacophore model is established, it can be used as a 3D query for virtual screening . nih.gov Large databases containing millions of commercially available or virtual compounds are searched to find other molecules that match the pharmacophore's features and spatial constraints. amazon.comnih.gov This process can rapidly filter vast chemical libraries to identify a smaller, more manageable set of "hits" for experimental testing, significantly accelerating the discovery of novel chemotypes. acs.org
Theoretical Insights into Bioisosteric Replacements
Bioisosterism is a strategy in medicinal chemistry where one functional group or atom in a lead compound is replaced by another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. nih.govsilae.it Computational methods are invaluable for predicting the potential success of such replacements before any synthetic effort is undertaken. drughunter.com
For this compound, several bioisosteric replacements could be considered:
Oxane Ring Replacements (Non-Classical Bioisosteres): The oxane ring could be replaced by other cyclic systems to modulate properties like lipophilicity, metabolic stability, and receptor interactions. researchgate.net For example, replacing the oxygen with a carbon (cyclohexane) would increase lipophilicity. Replacing it with a nitrogen (piperidine) would introduce a basic center, potentially forming new ionic interactions.
Carboxylic Acid Replacements (Classical Bioisosteres): The carboxylic acid group is often replaced to improve oral bioavailability and cell permeability. A common bioisostere is the tetrazole ring, which mimics the acidic proton and charge distribution of a carboxylate but has different pharmacokinetic properties. nih.gov
Theoretical calculations would be used to assess these potential replacements by evaluating their impact on the molecule's conformation, electronic properties, and predicted binding affinity to a target receptor.
| Original Group | Potential Bioisostere | Rationale / Predicted Impact | Type |
|---|---|---|---|
| Oxane Ring | Cyclohexane Ring | Increases lipophilicity; removes H-bond accepting capability of ring oxygen. | Non-classical |
| Oxane Ring | Piperidine Ring | Introduces a basic nitrogen atom for potential new ionic interactions or H-bonds. | Non-classical |
| Oxane Ring | Furan Ring | Introduces aromaticity, flattens the ring structure, alters electronic profile. | Non-classical |
| Carboxylic Acid | Tetrazole | Maintains acidic character (pKa ~4.5-5.0) but increases metabolic stability and lipophilicity compared to COOH. nih.gov | Classical |
| Carboxylic Acid | Hydroxamic Acid | Can act as a chelating group for metal ions in enzyme active sites. | Classical |
Advanced Research on Derivatives and Analogues
Design and Synthesis of Functionalized Derivatives
The chemical architecture of 2-amino-2-(oxan-4-yl)propanoic acid offers multiple sites for synthetic modification. These include the α-carbon, the oxan-4-yl ring, and the amino and carboxylic acid termini, allowing for the generation of diverse molecular libraries.
The α-carbon of this compound already possesses a methyl group, creating a chiral center and providing steric bulk. Further modifications at this position are a key strategy for modulating biological activity. The introduction of different alkyl or functionalized chains in place of the methyl group can influence the compound's steric and electronic properties, potentially leading to improved binding affinity and selectivity for biological targets.
Research into analogous amino acid derivatives has shown that α-carbon substitution can significantly impact bioactivity. For instance, the synthesis of analogues of 2-amino-4-phosphonobutanoic acid with cyclopropyl (B3062369) groups at the α-position demonstrated that stereochemistry at this site dictates receptor selectivity and potency. nih.gov This principle suggests that varying the substituent at the α-carbon of this compound could fine-tune its interaction with specific enzymes or receptors.
Table 1: Potential α-Carbon Modifications and Their Rationale
| Modification | Potential R-Group | Synthetic Strategy | Rationale for Enhanced Bioactivity |
|---|---|---|---|
| Alkyl Chain Elongation | Ethyl, Propyl | Asymmetric alkylation of a protected glycine (B1666218) equivalent with an oxan-4-yl ketone precursor. | Increase lipophilicity, potentially improving membrane permeability and van der Waals interactions with a target protein. |
| Introduction of Aromatic Groups | Benzyl, Phenethyl | Stereoselective Strecker synthesis using oxan-4-yl methyl ketone and a cyanide source, followed by hydrolysis. | Introduce aromatic interactions (π-stacking) with receptor sites, enhancing binding affinity. |
Functionalizing the oxan-4-yl ring provides a powerful avenue for creating derivatives with diverse properties. The saturated nature of the tetrahydropyran (B127337) ring allows for the introduction of substituents at various positions (2, 3, 5, 6), each with distinct stereochemical outcomes. These modifications can alter the molecule's polarity, solubility, and ability to form specific interactions with biological targets.
For example, the synthesis of derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid has shown that adding different substituents to the phenyl ring results in compounds with potent antimicrobial activity against multidrug-resistant pathogens. nih.gov Similarly, modifying the oxan ring of this compound could yield derivatives with novel biological profiles. The discovery of a potent antagonist of the apelin (APJ) receptor, which features a substituted 4H-pyran ring, highlights the therapeutic potential of modifying this core structure. nih.gov
Table 2: Examples of Potential Substitutions on the Oxan-4-yl Ring
| Position of Substitution | Substituent | Potential Effect |
|---|---|---|
| C-2 / C-6 | Hydroxyl (-OH) | Increases polarity; introduces hydrogen bond donor/acceptor site. |
| C-3 / C-5 | Fluoro (-F) | Enhances metabolic stability by blocking potential sites of oxidation; can modulate pKa. |
| C-4 (axial/equatorial) | Amino (-NH2) | Introduces a basic center for salt formation and ionic interactions. |
A sophisticated strategy in drug design involves creating hybrid molecules where this compound is covalently linked to another known pharmacophore. This approach aims to combine the desirable properties of both moieties, potentially leading to synergistic effects, multi-target activity, or improved drug delivery. The amino acid can serve as a structurally rigid linker or as a core that correctly orients the attached pharmacophore for optimal target interaction.
The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has demonstrated that combining different structural motifs can lead to compounds with significant antimicrobial activity. mdpi.comnih.gov This concept can be applied by conjugating this compound with moieties such as:
Anticancer agents: To target tumors more effectively.
Antibacterial scaffolds: To create novel antibiotics. nih.gov
Neurologically active compounds: To develop agents for central nervous system disorders.
Peptidomimetic Design and Applications
The incorporation of unnatural amino acids like this compound is a cornerstone of peptidomimetic design. springernature.com Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved properties, such as enhanced stability against enzymatic degradation, better bioavailability, and increased receptor selectivity. researchgate.net
The rigid structure of this compound makes it an excellent candidate for use as a scaffold in peptidomimetic design. nih.gov A scaffold serves as a molecular framework to which pharmacophoric groups can be attached in a specific three-dimensional arrangement. The gem-disubstituted α-carbon and the bulky oxan ring severely restrict the conformational freedom of the peptide backbone (φ and ψ dihedral angles) when this amino acid is incorporated into a peptide sequence.
This conformational rigidity helps to lock the resulting peptidomimetic into a bioactive conformation, reducing the entropic penalty upon binding to its target. Cyclic peptides, for instance, often rely on scaffolds to maintain a stabilized conformation for biological activity. nih.govrsc.org The use of this compound can induce specific secondary structures, such as turns or helices, in the peptide chain, which is a critical aspect of mimicking the structure of protein loops or binding epitopes. eurekaselect.com
A key goal in peptidomimetic design is to control the molecule's conformation to improve potency and selectivity. mdpi.com The incorporation of this compound serves as an effective conformational restriction strategy. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-amino-4-phosphonobutanoic acid |
| 3-((4-hydroxyphenyl)amino)propanoic acid |
| 3-aryl-3-(furan-2-yl)propanoic acid |
| 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate |
| (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid |
| (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid |
| (2S)-2-amino-5-carbamimidamidopentanoic acid |
| (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid |
| (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid |
| (2S)-2-amino-3-(4-ethoxy-2-ethylphenyl)propanoic acid |
| (S)-2-Amino-3-(2,5-dihydro-5-oxo-4-isoxazolyl)propanoic acid |
| (R)-2-Amino-4-mercaptobutanoic acid |
| (R)-2-Amino-3-(furan-2-yl)propanoic acid |
| (S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)ethanoic acid |
| 2-amino-3-(2-aminopyridin-4-yl)propanoic acid |
Cyclic Peptoid-Peptide Hybrids
Cyclic peptoid-peptide hybrids are a class of macromolecules that combine the structural features of both peptides and peptoids (N-substituted glycines). This combination aims to harness the respective advantages of each: the potential for high-affinity binding and stereochemical precision from the amino acid residues, and the enhanced proteolytic stability and conformational flexibility from the peptoid units. nih.govchemrxiv.org The cyclization of these hybrid structures introduces conformational constraints, which can significantly improve their binding affinity and selectivity for biological targets compared to their linear counterparts. nih.gov
The synthesis of these hybrids is often achieved through a modular approach that combines solid-phase peptide synthesis (SPPS) and submonomer peptoid synthesis. nih.gov Linear precursors containing both amino acid and N-substituted glycine monomers are assembled on a solid support. After cleavage from the resin, the linear hybrid undergoes a head-to-tail cyclization reaction in solution, typically under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. nih.gov
A variety of amino acids and peptoid monomers can be incorporated to tune the physicochemical properties of the resulting macrocycle. For instance, research has demonstrated the successful synthesis of cyclic tetramers and hexamers incorporating different amino acids and functionalized N-alkylated glycine monomers. nih.gov These hybrids have been explored as molecular transporters capable of penetrating cells and localizing to specific organelles like mitochondria. nih.gov
While the methodology for creating diverse cyclic peptoid-peptide hybrids is well-established, the specific incorporation of this compound into such scaffolds has not been extensively documented in publicly available literature. However, its unique structure, featuring a bulky, saturated heterocyclic oxane ring at the α-carbon, makes it an intriguing candidate for generating novel hybrids with distinct conformational biases and properties. The oxane ring could influence the backbone conformation and present a unique non-aromatic, lipophilic side chain for molecular recognition.
Table 1: Examples of Monomers Used in the Synthesis of Cyclic Peptoid-Peptide Hybrids This table presents examples of monomers used in published research on cyclic peptoid-peptide hybrids and does not include the subject compound, for which specific data is not available.
| Monomer Type | Specific Monomer | Role in Hybrid Structure |
|---|---|---|
| Amino Acid | L-Phenylalanine | Provides aromatic side chain and chirality |
| Amino Acid | L-Leucine | Provides aliphatic, hydrophobic side chain |
| Peptoid | N-(4-aminobutyl)glycine | Introduces a flexible linker with a primary amine for conjugation |
Conjugation Chemistry for Advanced Materials and Probes
The chemical modification of amino acids through conjugation is a powerful strategy for developing advanced materials, diagnostic probes, and targeted therapeutics. The bifunctional nature of this compound, possessing both a reactive amino group and a carboxylic acid group, allows it to be readily coupled to other molecules.
Amino Acid Conjugates
The conjugation of one amino acid to another, or to a peptide, is the fundamental basis of peptide chemistry. Beyond forming peptides, amino acids can be conjugated to various molecules to enhance their properties. For example, in cancer therapy, certain cyclic peptides have demonstrated significant cytotoxic activity against various cancer cell lines. ivychem.com These peptides are often composed of both natural and unnatural amino acids. The specific sequence and conformation of the amino acid residues are critical for their biological activity, which can include the inhibition of essential enzymes or the disruption of protein-protein interactions. ivychem.com
While there is a vast body of research on amino acid and peptide conjugates, specific studies detailing the use of this compound as a building block for advanced materials or probes are limited. Theoretically, its unique oxane-containing side chain could be exploited to create conjugates with novel properties. For instance, conjugation to fluorescent dyes could yield probes where the oxane ring modulates the photophysical properties or cellular uptake of the dye. Similarly, its incorporation into peptide sequences could lead to peptidomimetics with constrained conformations and improved stability.
Sugar Amino Acid and Glycoconjugate Derivatives
Sugar amino acids (SAAs) are hybrid molecules that contain both carbohydrate and amino acid functionalities. They are valuable building blocks for designing peptidomimetics, as the sugar moiety can enforce specific secondary structures (e.g., turns and helices) and improve aqueous solubility and bioavailability. Glycoconjugates, where sugars are attached to proteins or lipids, are fundamental to many biological recognition processes.
The synthesis of glycoconjugates and molecules containing aminosugars can be challenging but is an active area of research, with new catalytic methods being developed to facilitate stereoselective glycosylation. chemrxiv.orgchemrxiv.org These methods allow for the construction of complex oligosaccharides and their attachment to other molecules, including amino acids and peptides. chemrxiv.org
This compound contains an oxane (tetrahydropyran) ring, which is the core structure of pyranose sugars. However, it lacks the multiple hydroxyl groups that characterize a true carbohydrate. Therefore, it is not a sugar amino acid in the classical sense. Despite this, the oxane ring can be considered a "sugar-like" scaffold. Its incorporation into peptides could mimic the conformational effects of certain sugar amino acids. Furthermore, the oxane ring itself could be chemically modified to introduce hydroxyl groups, transforming it into a closer analogue of a sugar amino acid, which could then be used in the synthesis of novel glycoconjugate derivatives. Research into such derivatives of this compound appears to be a novel area for future exploration.
Organometallic Conjugates for Redox-Active Systems
Organometallic conjugates, which feature a bond between a carbon atom and a metal, are at the forefront of research in catalysis, sensing, and medicine. When integrated with amino acids or peptides, they can form redox-active systems where the metal center can undergo reversible oxidation-state changes. These systems can act as electrochemical sensors, redox-responsive probes, or catalysts.
The design of such systems often involves using ligands that can stabilize the metal in different oxidation states. Amino acid-derived ligands are attractive for this purpose due to their ability to chelate metal ions through their amino and carboxylate groups. Redox-active ligands, such as aminophenols, can be incorporated to work in concert with the metal center, enabling multi-electron transfer processes that are crucial for challenging chemical transformations like oxygen activation. nih.gov
The development of organometallic conjugates using this compound is a largely unexplored field. The amino and carboxylate groups of this compound could readily serve as a bidentate ligand to coordinate a variety of metal ions. The oxane ring is not intrinsically redox-active but could be functionalized with redox-active moieties. Alternatively, the entire amino acid could be part of a larger conjugate that includes a separate redox-active component. The creation of such organometallic systems based on this compound represents a potential, yet currently undocumented, research direction for the development of novel redox-active materials.
Biochemical and Molecular Interaction Studies
Receptor Binding and Modulation
The interaction of 2-Amino-2-(oxan-4-yl)propanoic acid with any biological receptors has not been documented in the available scientific literature.
Ligand-Receptor Interaction Profiling
A ligand-receptor interaction profile for this compound is not available.
Agonistic and Antagonistic Activity at Specific Receptors (e.g., Glutamate (B1630785) Receptors)
There is no published evidence to suggest that this compound exhibits agonistic or antagonistic activity at any specific receptors, including glutamate receptors.
Structure-Binding Relationship Studies for Receptor Selectivity
There is no available research data on the structure-binding relationship of this compound with any biological receptors. Consequently, its receptor selectivity profile remains uncharacterized.
Interference with Cellular Biochemical Pathways
Scientific investigation into the effects of this compound on cellular biochemical pathways has not been documented in accessible literature.
Modulation of Amino Acid Metabolism
No studies have been published that investigate the modulation of amino acid metabolism by this compound.
Targeting Key Metabolic Enzymes
There is no information available regarding the targeting of key metabolic enzymes by this compound.
Interaction with DNA/RNA and Nucleic Acid Synthesis
Research on the interaction of this compound with DNA, RNA, or the process of nucleic acid synthesis has not been reported.
Protein-Protein Interaction (PPI) Modulation
The potential for this compound to modulate protein-protein interactions is an area that has not been explored in published research.
Design of Inhibitors Targeting PPI Interfaces
There are no available studies on the design of inhibitors based on the structure of this compound for the purpose of targeting protein-protein interaction interfaces.
Based on the performed searches, there is no publicly available scientific literature detailing the biophysical characterization of Protein-Protein Interaction (PPI) modulation for the chemical compound "this compound". The search for detailed research findings, biochemical studies, molecular interactions, and specific data tables related to this compound's role in PPI modulation did not yield any relevant results.
Therefore, it is not possible to generate an article with the requested specific content and data for "this compound" at this time. Further research would be required if and when scientific studies on this particular compound are published.
Emerging Research Directions and Future Perspectives
Development of Chemical Probes for Biological Systems
The development of chemical probes is crucial for elucidating complex biological processes. Non-proteinogenic amino acids are increasingly being utilized as scaffolds for such probes due to their ability to be incorporated into peptides and proteins, offering a high degree of specificity. upenn.edunih.govnih.govsemanticscholar.orgresearchgate.net
Future research could focus on modifying 2-Amino-2-(oxan-4-yl)propanoic acid with reporter groups, such as fluorophores or affinity tags. These functionalized probes could be used to investigate protein-protein interactions, enzyme activities, and cellular localization. The oxane ring's conformational rigidity can influence the presentation of the reporter group, potentially leading to probes with enhanced sensitivity and selectivity. For instance, fluorescently labeled derivatives could be employed in Fluorescence Resonance Energy Transfer (FRET) studies to monitor dynamic conformational changes in proteins or peptide-membrane interactions. upenn.edu
Moreover, the incorporation of photoreactive groups onto the this compound scaffold could enable the development of photo-affinity labeling probes. These probes can be used to covalently trap and identify binding partners of a target protein within its native cellular environment, providing valuable insights into biological pathways and drug targets.
Table 1: Potential Modifications of this compound for Chemical Probe Development
| Modification | Reporter Group | Potential Application |
|---|---|---|
| N-terminus or C-terminus Labeling | Fluorescent Dye (e.g., BODIPY) | Live-cell imaging, FRET assays |
| Side Chain Functionalization | Biotin | Affinity purification of interacting proteins |
Integration with Omics Technologies for Pathway Discovery
The integration of novel chemical tools with omics technologies (genomics, proteomics, metabolomics) offers a powerful approach for pathway discovery and understanding cellular metabolism. thebioscan.com Metabolic labeling with amino acid analogs has become a key technique in proteomics to study protein synthesis, turnover, and post-translational modifications. nih.govthermofisher.combiorxiv.org
This compound, if recognized by the cellular translational machinery, could be utilized in metabolic labeling experiments. By replacing a natural amino acid with this analog in cell culture, newly synthesized proteins would incorporate the oxane-containing residue. This "tag" could then be exploited for proteomic analysis. For example, if the oxane ring can be selectively targeted for bioorthogonal ligation, it would allow for the enrichment and identification of newly synthesized proteins, providing a snapshot of the cellular proteome under specific conditions.
Furthermore, stable isotope-labeled versions of this compound could be synthesized for use in Stable Isotope Labeling by Amino acids in Cell culture (SILAC). thermofisher.com This would enable quantitative proteomic studies to compare protein abundance between different cellular states, offering insights into disease mechanisms and drug responses. The unique mass shift introduced by the oxane-containing amino acid would facilitate the identification and quantification of proteins by mass spectrometry. The analysis of the labeling patterns of proteinogenic amino acids can be used to deduce the labeling of central carbon metabolites and understand metabolic fluxes. asm.orgfrontiersin.org
Application in Supramolecular Chemistry and Nanomaterials
The self-assembly of amino acids and their derivatives into well-defined nanostructures is a burgeoning area of research with applications in drug delivery, tissue engineering, and catalysis. rsc.orgnih.govrsc.orgd-nb.info The ability of amino acids to form hydrogen bonds and participate in other non-covalent interactions drives the formation of these supramolecular architectures. acs.orgnih.govnih.gov
The rigid oxane ring of this compound can introduce predictable conformational constraints, which could be exploited to direct the self-assembly of peptides or other derivatives into specific nanostructures, such as nanotubes or hydrogels. rsc.orgnih.gov The ether oxygen of the tetrahydropyran (B127337) ring could also participate in hydrogen bonding, further influencing the packing and stability of the resulting supramolecular structures. pharmablock.com The design of amphiphilic derivatives, by attaching hydrophobic and hydrophilic moieties to the this compound scaffold, could lead to the formation of micelles or vesicles for drug encapsulation and delivery. rsc.orgrsc.org
In the realm of nanomaterials, amino acids are being explored as capping and reducing agents for the synthesis of metal nanoparticles, offering a green and biocompatible approach. researchgate.netnih.govnih.gov The amino and carboxyl groups of this compound could coordinate with metal ions, while the oxane ring could provide steric stability to the resulting nanoparticles. The unique properties of the oxane ring might also influence the catalytic activity or optical properties of the nanoparticles.
Table 2: Potential Supramolecular Structures and Nanomaterials from this compound Derivatives
| Derivative | Self-Assembly Motif | Potential Nanostructure/Nanomaterial |
|---|---|---|
| Cyclic Peptides | Hydrogen Bonding, van der Waals Interactions | Nanotubes, Pores in Lipid Bilayers |
| Amphiphilic Derivatives | Hydrophobic Interactions, Hydrogen Bonding | Micelles, Vesicles, Hydrogels |
Challenges and Opportunities in Rational Design and Targeted Research
The rational design of peptides and small molecules with specific biological activities is a major goal in medicinal chemistry. The incorporation of conformationally constrained non-proteinogenic amino acids is a powerful strategy to enhance the potency, selectivity, and metabolic stability of therapeutic candidates. nih.govnih.govnih.govresearchgate.netias.ac.inlifechemicals.comresearchgate.netscispace.com
The oxane ring in this compound significantly restricts the conformational freedom of the amino acid backbone and side chain. This constraint can be advantageous in locking a peptide into its bioactive conformation, thereby increasing its affinity for a target receptor or enzyme. nih.gov The tetrahydropyran moiety, being a bioisostere of cyclohexane but with lower lipophilicity, can also be used to modulate the physicochemical properties of a drug candidate, such as solubility and membrane permeability, which are critical for its pharmacokinetic profile. pharmablock.com
A key challenge lies in the synthetic accessibility of diverse derivatives of this compound. Efficient and stereoselective synthetic routes are needed to generate a library of compounds for structure-activity relationship (SAR) studies. Computational modeling and structural biology will be instrumental in guiding the rational design of novel therapeutics based on this scaffold.
Opportunities for targeted research are vast. For instance, incorporating this amino acid into peptide-based inhibitors of protein-protein interactions could lead to more potent and cell-permeable drugs. The unique structural features of the oxane ring could be exploited to design ligands with novel binding modes. Furthermore, the development of machine learning-assisted design frameworks could accelerate the discovery of bioactive peptides containing non-proteinogenic amino acids like this compound. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
